Ethyl-(4-iodo-3-methyl-benzyl)-amine
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Overview
Description
Ethyl-(4-iodo-3-methyl-benzyl)-amine is an organic compound that features an ethyl group attached to a benzyl amine structure, which is further substituted with an iodine atom at the fourth position and a methyl group at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(4-iodo-3-methyl-benzyl)-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-iodo-3-methyl-benzyl alcohol.
Conversion to Benzyl Halide: The alcohol group is converted to a halide (usually chloride or bromide) using reagents such as thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with ethylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(4-iodo-3-methyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of Ethyl-(3-methyl-benzyl)-amine.
Substitution: Formation of Ethyl-(4-substituted-3-methyl-benzyl)-amine derivatives.
Scientific Research Applications
Ethyl-(4-iodo-3-methyl-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving amine compounds.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-(4-iodo-3-methyl-benzyl)-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The iodine substituent can play a role in the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Ethyl-(4-iodo-3-methyl-benzyl)-amine can be compared with other benzyl amine derivatives:
Ethyl-(4-chloro-3-methyl-benzyl)-amine: Similar structure but with a chlorine substituent instead of iodine, which may affect its reactivity and biological activity.
Ethyl-(4-bromo-3-methyl-benzyl)-amine: Bromine substituent, offering different reactivity compared to iodine.
Ethyl-(4-fluoro-3-methyl-benzyl)-amine: Fluorine substituent, which can significantly alter the compound’s properties due to the high electronegativity of fluorine.
Properties
IUPAC Name |
N-[(4-iodo-3-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-3-12-7-9-4-5-10(11)8(2)6-9/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIQSXGCCSKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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